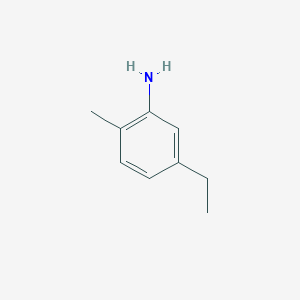

5-Ethyl-2-methylaniline

Description

BenchChem offers high-quality 5-Ethyl-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFAQTMPKQNIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491344 | |

| Record name | 5-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-96-1 | |

| Record name | 5-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Ethyl-2-methylaniline (CAS: 17070-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline, with the CAS number 17070-96-1, is an alkyl-substituted aromatic amine.[1] This class of compounds serves as crucial intermediates in the synthesis of a wide range of organic molecules, including dyes, agrochemicals, and pharmaceuticals.[1] The specific arrangement of the ethyl and methyl groups on the aniline ring influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] This technical guide provides a summary of the available physicochemical properties, general synthetic and analytical methodologies, and toxicological information for 5-Ethyl-2-methylaniline. It is important to note that experimentally determined data for this specific isomer is limited in publicly accessible literature; therefore, some data presented is based on computational predictions and information available for related compounds.

Chemical and Physical Properties

Quantitative data for 5-Ethyl-2-methylaniline is summarized in the tables below. Much of the available physical property data is computed, as experimental values are not widely reported.

Table 1: General Information

| Property | Value | Source |

| CAS Number | 17070-96-1 | [1][2][3] |

| Molecular Formula | C₉H₁₃N | [1][2][4] |

| Molecular Weight | 135.21 g/mol | [1][2][4] |

| IUPAC Name | 5-ethyl-2-methylaniline | [2] |

| Synonyms | 5-ethyl-2-methyl-aniline, 2-methyl-5-ethyl-aniline | [2] |

| Canonical SMILES | CCC1=CC(=C(C=C1)C)N | [1][2] |

| InChI Key | VVFAQTMPKQNIGL-UHFFFAOYSA-N | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 26.0 Ų | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 5-Ethyl-2-methylaniline are not widely published. However, general methodologies for the preparation and characterization of alkylated anilines can be adapted.

Synthesis

A common route for the synthesis of alkyl-substituted anilines like 5-Ethyl-2-methylaniline involves the nitration of a suitable precursor followed by the reduction of the nitro group.[1]

General Protocol for Synthesis via Nitration and Reduction:

-

Nitration: 4-Ethyl-1-methylbenzene is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 1-ethyl-4-methyl-2-nitrobenzene. The reaction conditions (temperature, reaction time) must be carefully controlled to favor the desired isomer.

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine. A common method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

-

Purification: The crude 5-Ethyl-2-methylaniline is purified by techniques such as distillation or column chromatography.

Analytical Methods

The characterization and purity assessment of 5-Ethyl-2-methylaniline would typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities.

-

MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating a fragmentation pattern.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify the compound. The mass spectrum of an aniline derivative will typically show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of alkyl groups. For 5-Ethyl-2-methylaniline, the molecular ion peak would be expected at m/z 135.

Expected NMR Spectral Data:

Although a published spectrum for 5-Ethyl-2-methylaniline was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure:

-

¹H NMR: One would expect signals for the aromatic protons, the NH₂ protons (often a broad singlet), a quartet and a triplet for the ethyl group protons, and a singlet for the methyl group protons.

-

¹³C NMR: Distinct signals for each of the nine carbon atoms would be expected, with the chemical shifts influenced by their position on the aromatic ring and the nature of the substituents.

Biological Activity and Toxicology

There is no specific toxicological or biological activity data available for 5-Ethyl-2-methylaniline in the searched literature. However, as an aromatic amine, it should be handled with care, as many compounds in this class are known to be toxic. For instance, related compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6][7][8] The metabolism of alkylated anilines in vivo is complex and can involve N-dealkylation and ring hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver.[9][10][11] These metabolic processes can lead to the formation of reactive intermediates with potential toxicological implications.

Conclusion

5-Ethyl-2-methylaniline is a chemical intermediate with potential applications in organic synthesis. While its basic chemical identity is well-defined, there is a notable lack of publicly available, experimentally determined physicochemical data, as well as specific, detailed protocols for its synthesis and analysis. Furthermore, its biological activity and toxicological profile have not been characterized. Researchers and drug development professionals working with this compound should exercise caution and may need to perform their own comprehensive characterization and safety assessments. The general methodologies and data for related compounds provided in this guide can serve as a starting point for such investigations.

References

- 1. 5-Ethyl-2-methylaniline | 17070-96-1 | Benchchem [benchchem.com]

- 2. 5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-ethyl-2-Methylaniline | 17070-96-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Ethyl-2-methylaniline from Ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Ethyl-2-methylaniline, a valuable substituted aniline intermediate in the pharmaceutical and chemical industries. While the direct and selective synthesis from ethylbenzene presents significant regiochemical challenges, this document outlines a robust three-step synthesis commencing with the strategic precursor, toluene, to achieve the desired substitution pattern. This guide includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory and developmental applications.

Synthetic Strategy Overview

The synthesis of 5-Ethyl-2-methylaniline is most effectively achieved through a three-stage process. This strategy circumvents the difficulties of direct functionalization of ethylbenzene by first establishing the required 1,4-disubstituted aromatic core, followed by regioselective nitration and subsequent reduction.

The overall synthetic pathway is as follows:

Figure 1: Overall synthetic pathway for 5-Ethyl-2-methylaniline.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Friedel-Crafts Ethylation of Toluene

| Parameter | Value | Notes |

| Catalyst | Modified ZSM-5 Zeolite | Shape-selective catalyst to favor the para-isomer.[1] |

| Reactants | Toluene, Ethene | |

| Temperature | 200-400 °C | Optimal temperature depends on the specific zeolite catalyst. |

| Pressure | 1-2 MPa | |

| Selectivity for 4-Ethyltoluene | >90% | With appropriate shape-selective zeolite catalysts.[1][2] |

| Typical Yield | High | Industrially optimized process. |

Table 2: Nitration of 4-Ethyltoluene

| Parameter | Value | Notes |

| Reagents | 4-Ethyltoluene, Conc. Nitric Acid, Conc. Sulfuric Acid | Mixed acid nitration is a standard method. |

| Temperature | 0-10 °C | Low temperature is crucial to control the reaction rate and minimize side products. |

| Isomer Distribution | Mixture of isomers | Primarily a mixture of 2-nitro-4-ethyltoluene and 3-nitro-4-ethyltoluene. The desired 2-nitro isomer is a major product. |

| Typical Yield (crude mixture) | >90% | The overall yield of the nitrated products is typically high. |

| Purification | Fractional distillation or chromatography | Necessary to isolate the desired 1-Ethyl-4-methyl-2-nitrobenzene isomer. |

Table 3: Reduction of 1-Ethyl-4-methyl-2-nitrobenzene

| Parameter | Value | Notes |

| Method | Catalytic Hydrogenation | A clean and efficient method. |

| Catalyst | Palladium on Carbon (5-10% Pd/C) | A commonly used and effective catalyst.[3] |

| Reactant | 1-Ethyl-4-methyl-2-nitrobenzene, Hydrogen gas | |

| Solvent | Ethanol or Methanol | Protic solvents are generally effective. |

| Temperature | 25-60 °C | Mild conditions are typically sufficient.[3] |

| Hydrogen Pressure | 1-5 bar | Can be performed at atmospheric or slightly elevated pressure.[3] |

| Typical Yield | >95% | This reduction is usually high-yielding. |

| Alternative Method | Iron in acidic medium (e.g., Fe/HCl) | A classic and cost-effective method.[4] |

Experimental Protocols

Stage 1: Friedel-Crafts Ethylation of Toluene to 4-Ethyltoluene

Objective: To synthesize 4-ethyltoluene through the selective alkylation of toluene with ethene.

Methodology: This procedure describes a vapor-phase alkylation using a fixed-bed reactor with a shape-selective zeolite catalyst.

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of 4-Ethyltoluene.

Procedure:

-

Catalyst Preparation: A modified H-ZSM-5 zeolite catalyst is packed into a fixed-bed reactor. The catalyst is pre-treated by heating under a flow of nitrogen to remove any adsorbed water.

-

Reaction: Toluene is vaporized and mixed with a stream of ethene gas. The gaseous mixture is passed through the heated catalyst bed. The reaction temperature and pressure are maintained at the desired setpoints (e.g., 300 °C and 1.5 MPa).

-

Product Collection: The effluent from the reactor is cooled in a condenser to liquefy the products and unreacted toluene.

-

Separation: The condensed liquid is collected in a gas-liquid separator. Unreacted ethene and other gaseous byproducts are vented.

-

Purification: The crude liquid product, which is a mixture of ethyltoluene isomers, is purified by fractional distillation to isolate the 4-ethyltoluene isomer. The high selectivity of the zeolite catalyst minimizes the formation of other isomers.[1][2]

Stage 2: Nitration of 4-Ethyltoluene

Objective: To synthesize 1-Ethyl-4-methyl-2-nitrobenzene by nitrating 4-ethyltoluene.

Methodology: This protocol utilizes a standard mixed-acid nitration procedure.

Experimental Workflow:

Figure 3: Experimental workflow for the nitration of 4-Ethyltoluene.

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, concentrated sulfuric acid is cooled in an ice-salt bath. Concentrated nitric acid is then added dropwise to the sulfuric acid with continuous stirring, while maintaining the temperature below 10 °C.

-

Nitration Reaction: 4-Ethyltoluene is cooled in a separate reaction flask to 0 °C. The prepared cold nitrating mixture is added dropwise to the 4-ethyltoluene with vigorous stirring, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0-10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is slowly poured onto crushed ice with stirring. The organic layer is separated using a separatory funnel.

-

Washing and Drying: The organic layer is washed sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which is a mixture of nitro-isomers. The desired 1-Ethyl-4-methyl-2-nitrobenzene is isolated by fractional distillation under vacuum or by column chromatography.

Stage 3: Reduction of 1-Ethyl-4-methyl-2-nitrobenzene

Objective: To synthesize 5-Ethyl-2-methylaniline by the reduction of the nitro intermediate.

Methodology: This protocol describes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C).

Experimental Workflow:

References

5-Ethyl-2-methylaniline: A Comprehensive Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and characterization of 5-Ethyl-2-methylaniline (CAS No: 17070-96-1). It encompasses a thorough analysis of its spectroscopic properties, physicochemical characteristics, and common synthetic pathways. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables and outlining detailed experimental protocols for its analysis. Furthermore, key processes and logical workflows are visualized using diagrams to facilitate a deeper understanding of the methodologies involved in confirming the structure and purity of this compound.

Introduction

5-Ethyl-2-methylaniline, a substituted aromatic amine, is a molecule of interest in various fields of chemical synthesis.[1] Its structure, featuring an aniline core with methyl and ethyl substituents at the 2 and 5 positions respectively, gives it unique electronic and steric properties.[1] These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The precise arrangement of these alkyl groups on the aniline ring is critical, as it influences the molecule's reactivity and its potential applications in organic synthesis.[1] A thorough structural elucidation and characterization are therefore paramount for its effective use in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of 5-Ethyl-2-methylaniline are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-2-methylaniline | [2] |

| CAS Number | 17070-96-1 | [2][3] |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| Physical State | Liquid (at 15°C and 1 atm) | [4] |

| Boiling Point | 231°C (447.8°F) at 1 atm | [4] |

| Freezing Point | -33°C (-27.4°F) | [4] |

| Specific Gravity | 0.969 at 20°C | [4] |

| Canonical SMILES | CCC1=CC(=C(C=C1)C)N | [1][2] |

| InChI Key | VVFAQTMPKQNIGL-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 26.02 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis Pathway

The industrial production of anilines often relies on the catalytic hydrogenation of the corresponding nitroaromatic compounds.[1] For 5-Ethyl-2-methylaniline, the logical precursor is 1-ethyl-4-methyl-2-nitrobenzene. This reduction is typically performed at elevated temperatures and pressures using hydrogen gas and a heterogeneous catalyst, such as palladium, platinum, or nickel on a solid support.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with the precursor, 1-ethyl-4-methyl-2-nitrobenzene, and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: A catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 wt%) is carefully added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated and stirred vigorously.

-

Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 5-Ethyl-2-methylaniline can be purified by vacuum distillation to yield the final product.

Structural Elucidation via Spectroscopy

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's structure.[1] By analyzing the interaction of 5-Ethyl-2-methylaniline with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1]

-

¹H NMR Spectroscopy : In the proton NMR spectrum of 5-Ethyl-2-methylaniline, distinct signals are expected for the different types of protons.[1] The aromatic protons typically appear in the downfield region (6.5-7.5 ppm).[1] The ethyl group gives rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.[1] The methyl group attached to the ring appears as a singlet, and the amine (-NH₂) protons usually present as a broad singlet.[1]

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule generating a distinct signal.[1] The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino, methyl, and ethyl substituents.[1]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 145 |

| Ring-CH₃ | ~2.1 | ~17 |

| -CH₂-CH₃ (Ethyl) | ~2.5 (quartet) | ~29 |

| -CH₂-CH₃ (Ethyl) | ~1.2 (triplet) | ~16 |

| -NH₂ | Broad, variable | - |

Note: These are predicted values based on analogous compounds, as specific experimental data is not widely available in published literature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Ethyl-2-methylaniline, the key expected absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3500 | N-H Stretch (two bands) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Alkyl (Ethyl, Methyl) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1600 - 1650 | N-H Scissoring | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For 5-Ethyl-2-methylaniline (C₉H₁₃N), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 135.[1] Fragmentation would likely involve the loss of alkyl groups and other characteristic patterns for aromatic amines.

Experimental Protocol: Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Ethyl-2-methylaniline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

IR Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film. Alternatively, prepare a KBr pellet if the sample is solid.

-

MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, typically using a direct infusion or GC-MS interface.

-

Data Acquisition: Acquire the spectra on the respective spectrometers (NMR, FT-IR, MS) using standard acquisition parameters.

-

Data Analysis: Process and analyze the raw data to identify chemical shifts, coupling constants, absorption frequencies, and m/z values to confirm the structure.

Logical Framework for Structural Elucidation

The confirmation of the structure of 5-Ethyl-2-methylaniline is a process of logical deduction, where each piece of spectroscopic data provides a part of the puzzle.

Conclusion

The structural elucidation and characterization of 5-Ethyl-2-methylaniline are achieved through a synergistic application of synthetic chemistry and analytical spectroscopy. The primary synthetic route involves the reduction of 1-ethyl-4-methyl-2-nitrobenzene. Confirmation of the final structure is robustly established by combining evidence from NMR (¹H and ¹³C), IR, and mass spectrometry, each providing unique and complementary information. The data and protocols presented in this guide offer a foundational framework for the synthesis, analysis, and utilization of this important chemical intermediate in advanced research and development applications.

References

spectroscopic data for 5-Ethyl-2-methylaniline (¹H NMR, ¹³C NMR)

An In-depth Analysis of Predicted ¹H and ¹³C NMR Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Ethyl-2-methylaniline. Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality computational predictions to offer valuable insights into its structural characterization. This guide is intended to support researchers and professionals in drug development and organic synthesis by providing a detailed reference for the anticipated NMR spectral features of 5-Ethyl-2-methylaniline.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 5-Ethyl-2-methylaniline. These predictions were generated using established computational models and provide a reliable estimation of the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for 5-Ethyl-2-methylaniline

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | 1.22 | Triplet | 7.6 |

| -CH₃ (Methyl on ring) | 2.15 | Singlet | - |

| -CH₂- (Ethyl) | 2.58 | Quartet | 7.6 |

| -NH₂ | 3.58 | Broad Singlet | - |

| Ar-H (Position 6) | 6.58 | Doublet | 7.5 |

| Ar-H (Position 4) | 6.75 | Doublet of Doublets | 7.5, 1.8 |

| Ar-H (Position 3) | 6.95 | Doublet | 1.8 |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data for 5-Ethyl-2-methylaniline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 16.0 |

| -CH₃ (Methyl on ring) | 17.2 |

| -CH₂- (Ethyl) | 29.1 |

| C3 | 118.5 |

| C6 | 122.1 |

| C4 | 127.3 |

| C2 | 129.8 |

| C5 | 142.5 |

| C1 | 143.1 |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Experimental Protocols

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 5-Ethyl-2-methylaniline sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy - Data Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

3. ¹³C NMR Spectroscopy - Data Acquisition Parameters:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

-

Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 5-Ethyl-2-methylaniline molecule.

Visualizations

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.

Figure 1: Chemical structure of 5-Ethyl-2-methylaniline.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline is an aromatic amine of interest in various fields of chemical research and development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethyl-2-methylaniline, a summary of expected quantitative data, and a comprehensive experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of 5-Ethyl-2-methylaniline (C₉H₁₃N, molecular weight: 135.21 g/mol ) is expected to produce a characteristic fragmentation pattern. The fragmentation pathways are predicted based on the established principles of mass spectrometry for aromatic and amine-containing compounds. The primary fragmentation events involve the loss of small, stable neutral molecules and radicals from the molecular ion.

The initial ionization event will form the molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 135. Subsequent fragmentation is likely to proceed through the following key pathways:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃) from the ethyl group. This results in a stable, resonance-stabilized ion at m/z 120. This is often the base peak in the spectrum of alkyl-substituted anilines.

-

Loss of Ethylene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethylene molecule (C₂H₄), resulting in an ion at m/z 107.

-

Loss of a Hydrogen Radical: Cleavage of a C-H bond can result in the loss of a hydrogen radical (•H), forming an [M-1]⁺ ion at m/z 134.

-

Ring Fragmentation: Further fragmentation of the aromatic ring can lead to the formation of smaller, characteristic ions, although these are typically of lower abundance.

Data Presentation: Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for 5-Ethyl-2-methylaniline under electron ionization mass spectrometry. The relative abundance is a prediction based on the expected stability of the resulting ions.

| m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 135 | [C₉H₁₃N]⁺˙ (Molecular Ion) | High |

| 120 | [M - CH₃]⁺ | Very High (likely Base Peak) |

| 107 | [M - C₂H₄]⁺ | Medium |

| 134 | [M - H]⁺ | Low to Medium |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Low |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Low |

Experimental Protocols

A typical experimental protocol for the analysis of 5-Ethyl-2-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below.

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of 5-Ethyl-2-methylaniline in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (for complex matrices): For samples such as biological fluids or environmental matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A typical LLE protocol would involve adjusting the sample pH to basic conditions (pH > 9) and extracting with an organic solvent like dichloromethane or diethyl ether.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Injector: Set to splitless mode for trace analysis or a suitable split ratio for higher concentrations. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

-

3. Data Analysis

-

Identify the peak corresponding to 5-Ethyl-2-methylaniline based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and, if available, a reference spectrum from a spectral library.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 120) against the concentration of the prepared standards.

Mandatory Visualization

Solubility and Stability of 5-Ethyl-2-methylaniline in Organic Solvents: A Technical Guide

An in-depth technical guide on the solubility and stability of 5-Ethyl-2-methylaniline in organic solvents, prepared for researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-2-methylaniline is an aromatic amine with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] A thorough understanding of its solubility and stability in organic solvents is crucial for its effective use in synthesis, purification, formulation, and storage. This guide provides a comprehensive overview of the expected solubility profile of 5-Ethyl-2-methylaniline, detailed experimental protocols for its quantitative determination, and methods for assessing its chemical stability.

Physicochemical Properties of 5-Ethyl-2-methylaniline

| Property | Value | Source |

| IUPAC Name | 5-ethyl-2-methylaniline | [2] |

| CAS Number | 17070-96-1 | [1][2][3] |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| LogP | 2.13962 | [3] |

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of 5-Ethyl-2-methylaniline in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Ethanol, Methanol, Isopropanol | High | The amino group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | The polar nature of both the solute and the solvent facilitates dissolution. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Good dispersion forces and dipole-dipole interactions are expected. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the amine protons. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | "Like dissolves like" principle applies due to the aromatic nature of both solute and solvent. |

| Non-polar Solvents | Hexane, Heptane | Low | The significant difference in polarity between the aromatic amine and the aliphatic hydrocarbon limits solubility. |

Experimental Protocols

1. Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7][8]

Objective: To quantitatively determine the equilibrium solubility of 5-Ethyl-2-methylaniline in various organic solvents at a controlled temperature.

Materials and Equipment:

-

5-Ethyl-2-methylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Incubator shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 5-Ethyl-2-methylaniline to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium should be established by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[7]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 5-Ethyl-2-methylaniline.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

2. Stability Assessment and Degradation Studies

This protocol describes a general approach for assessing the stability of 5-Ethyl-2-methylaniline and identifying potential degradation products using a stability-indicating HPLC method.[9][10]

Objective: To evaluate the stability of 5-Ethyl-2-methylaniline under various stress conditions in a selected organic solvent and to develop a stability-indicating analytical method.

Materials and Equipment:

-

5-Ethyl-2-methylaniline

-

Organic solvent of interest

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Stability chambers (temperature, humidity, and light controlled)

-

Validated stability-indicating HPLC method

Procedure:

Part A: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 5-Ethyl-2-methylaniline in the chosen organic solvent.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation.[9] This helps in identifying potential degradation products and ensures the analytical method can separate them from the parent compound.

-

Acidic Hydrolysis: Add a small amount of an acidic solution (e.g., 0.1 M HCl in a compatible solvent) and heat.

-

Basic Hydrolysis: Add a small amount of a basic solution (e.g., 0.1 M NaOH in a compatible solvent) and heat.

-

Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Expose the solution to elevated temperatures.

-

Photodegradation: Expose the solution to UV light in a photostability chamber.

-

-

Analysis: Analyze the stressed samples at different time points using the HPLC method.

Part B: Stability Study

-

Sample Preparation: Prepare solutions of 5-Ethyl-2-methylaniline in the organic solvent of interest and store them in sealed, light-resistant containers.

-

Storage Conditions: Store the samples under defined conditions (e.g., accelerated stability at 40 °C/75% RH or long-term stability at 25 °C/60% RH, if relevant for a formulated product).

-

Time Points: Withdraw and analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: Quantify the amount of 5-Ethyl-2-methylaniline remaining and identify and quantify any degradation products using the validated stability-indicating HPLC method.

Logical Flow for Stability Assessment

Caption: Logical workflow for stability assessment.

While specific quantitative data for the solubility and stability of 5-Ethyl-2-methylaniline in organic solvents is limited in publicly available literature, this guide provides a framework for its determination. The predicted high solubility in polar organic solvents and moderate to high solubility in non-polar aromatic solvents makes it versatile for various applications. For precise quantitative data and a comprehensive stability profile, the detailed experimental protocols provided herein should be followed. These protocols, based on established scientific principles, will enable researchers to generate reliable data crucial for the successful application of 5-Ethyl-2-methylaniline in their work.

References

- 1. 5-Ethyl-2-methylaniline | 17070-96-1 | Benchchem [benchchem.com]

- 2. 5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 5-Ethyl-2-methylaniline. The strategic placement of the ethyl and methyl substituents on the aniline ring imparts a unique electronic and steric profile, influencing its behavior in a wide array of chemical transformations. This document details the molecule's basicity, nucleophilicity, and its participation in key synthetic reactions, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Chemical Properties and Reactivity Overview

5-Ethyl-2-methylaniline (CAS No: 17070-96-1) is an alkyl-substituted aromatic amine.[1][2][3] The reactivity of its primary amino (-NH₂) group is central to its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The inherent reactivity is governed by the interplay of the electron-donating nature of the amino, methyl, and ethyl groups, and the steric hindrance imposed by the ortho-methyl group.[1]

Electronic and Steric Influences:

-

Electron-Donating Effects: The amino (-NH₂), methyl (-CH₃), and ethyl (-C₂H₅) groups are all electron-donating.[1] This collective effect increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This enhanced electron density makes the nitrogen atom more nucleophilic and more basic compared to unsubstituted aniline.[4][5]

-

Steric Hindrance: The methyl group at the ortho-position (position 2) relative to the amino group introduces steric hindrance. This can modulate the rate and success of reactions involving direct interaction with the amino group, such as N-alkylation or acylation, by physically obstructing the approach of bulky reagents.[6]

Quantitative Reactivity Data

The following table summarizes key quantitative descriptors for 5-Ethyl-2-methylaniline, providing a basis for comparing its reactivity with other amines.

| Property | Value | Significance |

| Molecular Formula | C₉H₁₃N | Provides the elemental composition.[2][7] |

| Molecular Weight | 135.21 g/mol | Essential for stoichiometric calculations in synthesis.[2][7] |

| pKa (Predicted) | ~4.9 - 5.1 | The basicity is expected to be higher than aniline (pKa ≈ 4.6) due to the electron-donating alkyl groups. For comparison, 2-methylaniline has a pKa of 4.4 and 4-methylaniline has a pKa of 5.0.[4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Influences solubility, permeability, and potential for hydrogen bonding.[7] |

| LogP | 2.1 - 2.3 | Indicates its lipophilicity, a key parameter in drug design and environmental science.[2][7] |

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom dictates the nucleophilic and basic character of 5-Ethyl-2-methylaniline, enabling several fundamental organic reactions.

-

Reaction: 5-Ethyl-2-methylaniline + Acetyl Chloride → N-(5-ethyl-2-methylphenyl)acetamide + HCl

-

Reaction: 5-Ethyl-2-methylaniline + Alkyl Halide → N-alkyl-5-ethyl-2-methylaniline + HX

A cornerstone of aromatic chemistry, diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to yield a diazonium salt.[8] This intermediate is highly valuable due to the excellent leaving group ability of dinitrogen gas (N₂).

-

Reaction: 5-Ethyl-2-methylaniline + NaNO₂ + 2HCl (0-5°C) → 5-Ethyl-2-methylbenzenediazonium chloride + NaCl + 2H₂O

The diazonium salt generated from 5-Ethyl-2-methylaniline is an electrophile that can attack electron-rich aromatic rings, such as phenols and other anilines, in electrophilic aromatic substitution reactions. This process, known as azo coupling, yields brightly colored azo compounds, which form the chemical basis for many synthetic dyes.[8]

-

Reaction: 5-Ethyl-2-methylbenzenediazonium chloride + Phenol → 4-((5-Ethyl-2-methylphenyl)diazenyl)phenol + HCl

Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate the key reactivity pathways and experimental workflows.

Caption: Figure 1. Key Reactivity Pathways of the Amino Group.

Caption: Figure 2. Experimental Workflow for Diazotization & Azo Coupling.

Caption: Figure 3. Electronic Effects Influencing Reactivity.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for key reactions. Researchers should adapt these protocols based on specific laboratory conditions and safety assessments.

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Ethyl-2-methylaniline (1.35 g, 10 mmol) in 20 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a mild base, such as pyridine (1.2 mL, 15 mmol), to act as an acid scavenger.[8]

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 mL, 11 mmol) or acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 20 mL of water, 20 mL of 1M HCl (to remove unreacted amine and pyridine), 20 mL of saturated NaHCO₃ solution (to neutralize excess acid), and finally with 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-ethyl-2-methylphenyl)acetamide.

Part A: Preparation of 5-Ethyl-2-methylbenzenediazonium Chloride Solution

-

Amine Solution: In a 250 mL beaker, add 5-Ethyl-2-methylaniline (1.35 g, 10 mmol) to 10 mL of 3M hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt. Some warming may be necessary.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the cold, stirred amine hydrochloride solution over 20 minutes, ensuring the temperature does not rise above 5 °C.[8]

-

Confirmation: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution. The resulting clear solution of 5-Ethyl-2-methylbenzenediazonium chloride should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

-

Coupling Partner Solution: In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 2M sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.

-

Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

-

Product Formation: An intensely colored precipitate (the azo dye) should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral. Allow the product to air-dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Conclusion

The amino group of 5-Ethyl-2-methylaniline is a highly reactive functional group, whose properties are enhanced by the presence of electron-donating alkyl substituents on the aromatic ring. Its nucleophilicity and basicity drive key transformations including acylation, alkylation, and diazotization. The ability to readily form a diazonium salt makes it an exceptionally valuable precursor for a vast range of aromatic compounds via substitution and coupling reactions. A thorough understanding of the electronic and steric factors governing its reactivity is essential for leveraging this molecule effectively in the fields of synthetic chemistry and drug discovery.

References

- 1. 5-Ethyl-2-methylaniline | 17070-96-1 | Benchchem [benchchem.com]

- 2. 5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-ethyl-2-Methylaniline | 17070-96-1 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. byjus.com [byjus.com]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 5-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic aromatic substitution (EAS) reactions of 5-Ethyl-2-methylaniline. This substituted aniline is a valuable building block in organic synthesis, and understanding its reactivity towards various electrophiles is crucial for its effective utilization in the development of pharmaceuticals and other fine chemicals. This document outlines the directing effects of the substituents, predicted regioselectivity, and provides experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Core Concepts: Reactivity and Regioselectivity

The aromatic ring of 5-Ethyl-2-methylaniline is highly activated towards electrophilic attack due to the presence of three electron-donating groups: an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-C₂H₅). The amino group is a powerful activating group and a strong ortho-, para-director.[1] Similarly, the alkyl groups (methyl and ethyl) are also activating and ortho-, para-directing.[2]

The positions on the aromatic ring are influenced by these substituents as follows:

-

C6: Ortho to the strongly activating amino group and meta to the ethyl group.

-

C4: Para to the strongly activating amino group and ortho to the ethyl group.

-

C3: Meta to the amino group and ortho to the methyl group.

-

C5: Substituted with the ethyl group.

-

C2: Substituted with the methyl group.

-

C1: Substituted with the amino group.

Based on the powerful ortho-, para-directing effect of the amino group, electrophilic attack is most likely to occur at the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent methyl group at C2 may influence the accessibility of the C3 and C1 positions for incoming electrophiles. The ethyl group at C5 will sterically hinder attack at the C4 and C6 positions to some extent.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary electrophilic aromatic substitution reactions of 5-Ethyl-2-methylaniline, including predicted outcomes and experimental considerations. Due to the high reactivity of the aniline ring, side reactions such as polysubstitution and oxidation are common.[3] Therefore, the use of a protecting group for the amine functionality is often recommended.

Amine Protection: Acetylation

This protocol is a general procedure for the acetylation of anilines.

-

Dissolution: Dissolve 5-Ethyl-2-methylaniline (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

Reaction: Gently heat the mixture under reflux for a short period.

-

Work-up: Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-5-ethyl-2-methylaniline.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol/water.

Nitration

This protocol is adapted from the nitration of o-toluidine.[5]

-

Dissolution: Dissolve N-acetyl-5-ethyl-2-methylaniline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid and cool it.

-

Reaction: Slowly add the nitrating mixture to the aniline solution, maintaining the low temperature.

-

Work-up: After the reaction is complete, pour the mixture onto crushed ice to precipitate the nitro-acetanilide.

-

Hydrolysis: The collected N-(4-nitro-5-ethyl-2-methylphenyl)acetamide is then hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 4-Nitro-5-ethyl-2-methylaniline.

-

Purification: The product can be purified by recrystallization.

| Starting Material | Reaction | Major Product | Yield |

| o-Toluidine | Nitration | 2-Methyl-5-nitroaniline | ~90%[5] |

Halogenation

Direct halogenation of anilines is often difficult to control and can lead to polysubstituted products.[3] For monosubstitution, it is advisable to first protect the amino group. The bulky acetyl group will favor halogenation at the less sterically hindered para position.

This is a general procedure for the bromination of protected anilines.

-

Dissolution: Dissolve N-acetyl-5-ethyl-2-methylaniline (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature.

-

Reaction: Stir the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and add a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. The brominated acetanilide will precipitate.

-

Hydrolysis: The collected N-(4-bromo-5-ethyl-2-methylphenyl)acetamide is then hydrolyzed to 4-Bromo-5-ethyl-2-methylaniline.

-

Purification: The product can be purified by recrystallization or column chromatography.

Sulfonation

Sulfonation of anilines typically requires heating with concentrated sulfuric acid. The amino group is protonated to form the anilinium salt, and the reaction proceeds to give the para-sulfonated product.

This is a general procedure for the sulfonation of anilines.

-

Reaction: Heat 5-Ethyl-2-methylaniline (1 equivalent) with an excess of concentrated sulfuric acid at approximately 180-190°C for several hours.

-

Work-up: Carefully pour the cooled reaction mixture onto ice. The sulfonic acid product, which is often a zwitterion (sulfanilic acid derivative), will precipitate.

-

Purification: The product can be collected by filtration and washed with cold water. Recrystallization from hot water can be used for further purification.

Friedel-Crafts Reactions

Anilines generally do not undergo Friedel-Crafts reactions because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[6] However, the corresponding acetanilide can undergo Friedel-Crafts acylation, although it is a deactivated substrate.

This is a general procedure for Friedel-Crafts acylation.[7]

-

Complex Formation: Suspend anhydrous aluminum chloride (a slight excess over 1 equivalent) in a dry, inert solvent (e.g., dichloromethane). Add acetyl chloride (1 equivalent) to form the acylium ion complex.

-

Reaction: Slowly add a solution of N-acetyl-5-ethyl-2-methylaniline (1 equivalent) in the same solvent to the cooled suspension.

-

Work-up: After the reaction is complete, carefully pour the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a sodium bicarbonate solution and then with brine, and dry over an anhydrous drying agent.

-

Hydrolysis and Purification: The resulting N-(4-acetyl-5-ethyl-2-methylphenyl)acetamide is then hydrolyzed, and the final product, 4-Acetyl-5-ethyl-2-methylaniline, is purified by standard methods.

Data Summary

As specific quantitative data for the electrophilic aromatic substitution reactions of 5-Ethyl-2-methylaniline is limited in the available literature, the following table provides a summary of the predicted major products and references analogous reactions for yield estimation.

| Reaction | Electrophile | Protecting Group | Predicted Major Product | Analogous Reaction Yield |

| Nitration | NO₂⁺ | Acetyl | 4-Nitro-5-ethyl-2-methylaniline | ~90% (for 2-methyl-5-nitroaniline)[5] |

| Bromination | Br⁺ | Acetyl | 4-Bromo-5-ethyl-2-methylaniline | N/A |

| Sulfonation | SO₃ | None | 4-Amino-2-ethyl-5-methylbenzenesulfonic acid | N/A |

| Friedel-Crafts Acylation | CH₃CO⁺ | Acetyl | 4-Acetyl-5-ethyl-2-methylaniline | N/A |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of electrophilic aromatic substitution.

Caption: Workflow for EAS with amine protection.

Caption: Logical relationship for nitration regioselectivity.

References

- 1. US1889371A - Process of producing aniline-2:5-disulphonic acid - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. websites.umich.edu [websites.umich.edu]

5-Ethyl-2-methylaniline: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety data for 5-Ethyl-2-methylaniline (CAS No. 17070-96-1). Due to the limited availability of specific toxicological data for this compound, this report incorporates a read-across approach, leveraging data from structurally similar aniline derivatives, including other ethyl-methylaniline isomers, xylidines, and toluidines. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards and to provide a framework for its safe handling and use.

Chemical and Physical Properties

5-Ethyl-2-methylaniline is an aromatic amine with the molecular formula C₉H₁₃N. A summary of its key chemical and physical properties is presented below.

| Property | Value |

| CAS Number | 17070-96-1 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

Toxicological Profile

The toxicological profile of 5-Ethyl-2-methylaniline is largely inferred from data on analogous aromatic amines. The primary toxicological concerns associated with this class of compounds include hematotoxicity (specifically methemoglobinemia), genotoxicity, and carcinogenicity.

Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for 5-Ethyl-2-methylaniline. However, data from structurally related compounds suggest a potential for moderate acute toxicity if ingested, inhaled, or absorbed through the skin. For instance, the oral LD50 for 2-Ethyl-6-methylaniline in rats is reported as 885 mg/kg, and the dermal LD50 in rabbits is 1290 mg/kg.[1] Another related compound, 2-methyl-6-ethyl aniline, has a reported oral LD50 in rats of 1.18 g/kg.[2]

Table 1: Acute Toxicity Data for Structural Analogs

| Compound | Test Species | Route | LD50 | Reference |

| 2-Ethyl-6-methylaniline | Rat | Oral | 885 mg/kg | [1] |

| 2-Ethyl-6-methylaniline | Rabbit | Dermal | 1290 mg/kg | [1] |

| 2-Methyl-6-ethyl aniline | Rat | Oral | 1.18 g/kg | [2] |

| N-Ethyl-3-methylaniline | Rat | Oral | 787 mg/kg | [3] |

The primary mechanism of acute toxicity for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to cyanosis, central nervous system depression, and in severe cases, death.[5][6]

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies were identified for 5-Ethyl-2-methylaniline. Studies on xylidine isomers (dimethylanilines) in rats have shown that repeated oral administration can lead to hepatomegaly (enlarged liver) due to the proliferation of the smooth endoplasmic reticulum.[7] Chronic exposure to o-toluidine in workers has been associated with anemia, anorexia, weight loss, skin lesions, and central nervous system depression.[6]

Carcinogenicity

The carcinogenic potential of 5-Ethyl-2-methylaniline has not been evaluated. However, several related anilines are known or suspected carcinogens. For example, o-toluidine is classified as a known human carcinogen, primarily targeting the urinary bladder.[8] Certain xylidine isomers are also considered possibly carcinogenic to humans (IARC Group 2B) based on animal studies.[9] The carcinogenic mechanism of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

Mutagenicity and Genotoxicity

There is no specific mutagenicity data for 5-Ethyl-2-methylaniline. However, many aniline derivatives have shown mutagenic potential in various assays. For example, o-toluidine has demonstrated a wide range of genetic effects, including being a weak bacterial and mammalian mutagen, a clastogen (causing chromosomal breaks), and inducing aneuploidy.[10] The genotoxicity of xylidine isomers has yielded mixed results in in-vitro and in-vivo tests.[11]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 5-Ethyl-2-methylaniline is available. Limited information on related compounds, such as m-toluidine, suggests a potential for reproductive toxicity.[12]

Metabolism and Toxicokinetics

The metabolism of anilines is a critical determinant of their toxicity. It is anticipated that 5-Ethyl-2-methylaniline undergoes metabolic activation primarily in the liver by cytochrome P450 enzymes.[13]

A key metabolic pathway for anilines involves N-hydroxylation to form N-hydroxylamines.[4] These metabolites can be further oxidized to nitroso compounds, which are highly reactive and can induce methemoglobinemia through a redox cycling mechanism. Ring hydroxylation and conjugation with glucuronic acid or sulfate are generally considered detoxification pathways.[7]

Figure 1: Proposed metabolic pathway for 5-Ethyl-2-methylaniline.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a single oral dose of a substance.[14][15][16][17][18][19]

Principle: The test involves a stepwise procedure where groups of animals of a single sex (usually female rats) are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity, rather than mortality.[14][16]

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[14]

-

Main Study: Groups of at least 5 animals are dosed at the selected starting dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Figure 2: Experimental workflow for OECD 420 Acute Oral Toxicity Test.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[20][21][22]

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella, tryptophan for E. coli) for growth. The assay detects mutations that restore the functional capability of the bacteria to synthesize this amino acid, allowing them to grow on a minimal medium.[22] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20]

Procedure:

-

Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance.

-

Main Experiment: The tester strains are exposed to at least five different concentrations of the test substance, with and without S9 mix, typically using the plate incorporation or pre-incubation method.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants, typically a two- to three-fold increase over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.[23][24][25][26][27]

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals (usually rodents). This damage can result in the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.[24][25]

Procedure:

-

Dose Selection: At least three dose levels are selected based on a preliminary range-finding study.

-

Administration: The test substance is administered to the animals, typically once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Slide Preparation and Analysis: The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

Safety Precautions and Handling

Given the potential for toxicity based on data from analogous compounds, stringent safety precautions should be observed when handling 5-Ethyl-2-methylaniline.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

While specific toxicological data for 5-Ethyl-2-methylaniline is limited, a read-across analysis of structurally similar anilines indicates a potential for moderate acute toxicity, hematotoxicity (methemoglobinemia), genotoxicity, and carcinogenicity. The primary mechanism of toxicity is likely related to its metabolic activation to reactive intermediates. Researchers, scientists, and drug development professionals should handle this compound with appropriate caution, employing robust engineering controls and personal protective equipment to minimize exposure. Further testing according to standardized guidelines is necessary to definitively characterize the toxicological profile of 5-Ethyl-2-methylaniline.

References

- 1. fishersci.com [fishersci.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. Hepatic effects of xylidine isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.publisso.de [journals.publisso.de]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. academic.oup.com [academic.oup.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 17. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 21. scantox.com [scantox.com]

- 22. biosafe.fi [biosafe.fi]

- 23. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 24. nucro-technics.com [nucro-technics.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

The Influence of Alkyl Substituents on the Reactivity of Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of alkyl substituents on the reactivity of aniline, a cornerstone molecule in synthetic chemistry and drug development. Understanding how these seemingly simple hydrocarbon chains modulate the electronic and steric properties of the aniline ring is paramount for designing and executing precise chemical transformations. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles: Electronic and Steric Effects of Alkyl Substituents

Alkyl groups attached to the aniline ring or its amino group exert a profound influence on the molecule's reactivity, primarily through two fundamental mechanisms: electronic effects and steric hindrance.

1.1. Electronic Effects: Inductive Donation and Ring Activation

Alkyl groups are classic examples of electron-donating groups (EDGs) through an inductive effect (+I).[1][2] This effect arises from the higher electropositivity of carbon atoms in alkyl groups compared to the sp²-hybridized carbons of the benzene ring. The alkyl group pushes electron density into the aromatic system, thereby increasing the nucleophilicity of the ring. This heightened electron density makes the ring more susceptible to attack by electrophiles, a process known as electrophilic aromatic substitution (EAS).[3][4]

The increased electron density is not distributed uniformly around the ring. Resonance theory and experimental observations show that the ortho and para positions are preferentially activated.[1] Consequently, alkyl-substituted anilines are not only more reactive towards EAS than aniline itself but also direct incoming electrophiles to the ortho and para positions.

1.2. Steric Hindrance: A Tool for Regioselectivity

The size of the alkyl substituent plays a critical role in determining the regioselectivity of EAS reactions.[5] While electronic effects favor both ortho and para substitution, a bulky alkyl group, such as a tert-butyl group, will sterically hinder the approach of an electrophile to the adjacent ortho positions.[5][6] This steric impediment often leads to a higher yield of the para-substituted product. This principle is a valuable tool for synthetic chemists seeking to control the isomeric purity of their products.

Quantitative Analysis of Substituent Effects